2-bromo-N,N-dimethyl-4-nitroaniline
Overview
Description
2-Bromo-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of aniline, where the amino group is substituted with a bromine atom at the second position, and two methyl groups are attached to the nitrogen atom. Additionally, a nitro group is present at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N,N-dimethyl-4-nitroaniline can be synthesized through a multi-step process involving the following key reactions:
Nitration: The nitration of N,N-dimethylaniline to introduce the nitro group at the para position.
Bromination: The bromination of the nitrated product to introduce the bromine atom at the ortho position relative to the amino group.
The typical reaction conditions for these steps involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent such as N-bromosuccinimide for bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted anilines or thiols.
Reduction: Formation of 2-bromo-N,N-dimethyl-4-phenylenediamine.
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
2-Bromo-N,N-dimethyl-4-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biological Studies: Employed as a probe to detect sulfenic acids in proteins, which are important in redox biology.
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dimethyl-4-nitroaniline depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological studies, it can interact with specific molecular targets, such as proteins, through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-Bromo-N,N-dimethyl-2-nitroaniline: Similar structure but with the bromine and nitro groups at different positions.
2-Chloro-N,N-dimethyl-4-nitroaniline: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-N,N-dimethyl-4-nitroaniline is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-N,N-dimethyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITKZBWMJBVSID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397196 | |
Record name | 2-bromo-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64230-23-5 | |
Record name | 2-bromo-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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